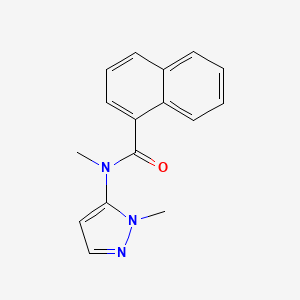
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPN is a small molecule that can selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the biochemical and physiological effects of these enzymes.
Mecanismo De Acción
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide works by binding to the catalytic domain of PARP, preventing its activity. This leads to the accumulation of DNA damage and ultimately cell death. The selectivity of this compound for PARP over other enzymes is due to its unique chemical structure, which allows it to fit specifically into the PARP active site.
Biochemical and physiological effects:
The inhibition of PARP by this compound has been shown to have a variety of biochemical and physiological effects. These include the accumulation of DNA damage, activation of cell death pathways, and modulation of inflammatory responses. This compound has also been shown to have anti-tumor effects in preclinical models, suggesting that it may have potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide in lab experiments is its selectivity for PARP, which allows for specific inhibition of this enzyme without affecting others. This can be useful for studying the role of PARP in various cellular processes. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors. This can make it more difficult to achieve complete inhibition of PARP activity.
Direcciones Futuras
There are several potential future directions for research involving N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide. One area of interest is the development of more potent this compound analogs that can achieve greater inhibition of PARP activity. Another potential direction is the exploration of the effects of this compound on other enzymes and cellular processes. Finally, the use of this compound in combination with other therapies, such as chemotherapy or radiation, may have synergistic effects and could be explored further in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide involves several steps, including the reaction of 2-methyl-3-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylnaphthalen-1-amine to form this compound.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide has been used in a variety of scientific research applications, including the study of enzyme activity and inhibition. One area of particular interest is the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This compound has been shown to selectively inhibit PARP activity, making it a valuable tool for studying the role of PARP in DNA repair and other cellular processes.
Propiedades
IUPAC Name |
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-18(15-10-11-17-19(15)2)16(20)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLWRYXSYUZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

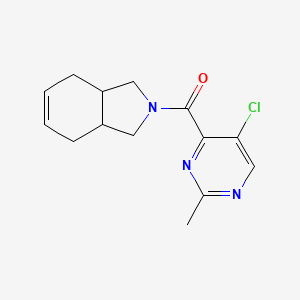
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)

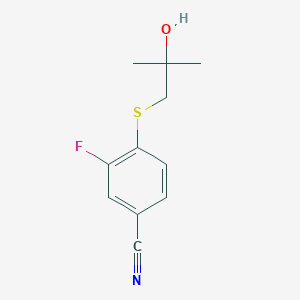
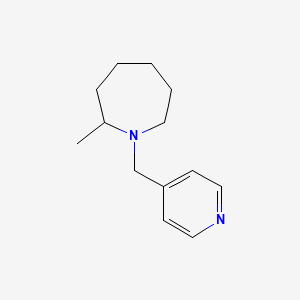
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)

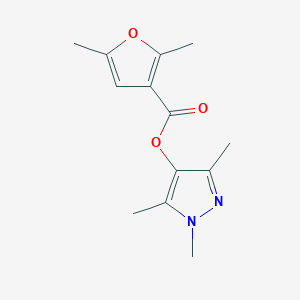
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)